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For Researchers, Scientists, and Drug Development Professionals

Abstract
Darifenacin hydrobromide is a potent and selective muscarinic M3 receptor antagonist.[1]

This technical guide provides an in-depth overview of its chemical structure, physicochemical

properties, pharmacology, and analytical methodologies. The information presented is intended

to support research, development, and quality control activities related to this active

pharmaceutical ingredient.

Chemical Identity and Structure
Darifenacin hydrobromide is the hydrobromide salt of darifenacin.[1] It is a white to almost

white, crystalline powder.[2]

Chemical Structure:

Chemical structure of Darifenacin

Figure 1: Chemical Structure of Darifenacin

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-

yl)ethyl]pyrrolidin-3-yl]-2,2-

diphenylacetamide;hydrobromide[1]

CAS Number 133099-07-7[1]

Molecular Formula C₂₈H₃₁BrN₂O₂[1]

Molecular Weight 507.5 g/mol [1]

Physicochemical Properties
A comprehensive summary of the key physicochemical properties of Darifenacin
hydrobromide is provided below.

Table 2: Physicochemical Properties

Property Value

Melting Point 228-230°C[3]

Boiling Point 614.3°C at 760 mmHg[3]

Solubility
Soluble in DMSO (~70 mg/mL), sparingly

soluble in water.[3][4]

pKa 9.2 (for the tertiary amine)

LogP 4.5[5]

Pharmacology
Mechanism of Action
Darifenacin is a competitive and selective antagonist of the M3 muscarinic acetylcholine

receptor.[1][2] These receptors are primarily responsible for mediating contractions of the

urinary bladder smooth muscle.[1][2] By blocking the action of acetylcholine at these receptors,

darifenacin leads to relaxation of the detrusor muscle, thereby increasing bladder capacity and
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reducing the symptoms of overactive bladder, such as urge urinary incontinence, urgency, and

frequency.[2]

Pharmacodynamics
Darifenacin exhibits high affinity for the M3 receptor with a pKi of 9.12.[6] Its selectivity for the

M3 receptor is significantly higher than for other muscarinic receptor subtypes. It has been

shown to be 9- to 74-fold more selective for the M3 receptor compared to M1, M2, M4, and M5

receptors.[6] This selectivity profile is believed to contribute to a lower incidence of side effects

commonly associated with non-selective antimuscarinic agents, such as cognitive impairment

(M1-mediated) and cardiovascular effects (M2-mediated).[7][8]

Table 3: Pharmacodynamic Parameters

Parameter Value

pKi (M3 Receptor) 9.12[6]

Selectivity (M3 vs. M1) ~9-fold[6]

Selectivity (M3 vs. M2) ~59-fold[7]

Selectivity (M3 vs. M4) High (exact value not consistently reported)

Selectivity (M3 vs. M5) High (exact value not consistently reported)

Pharmacokinetics
Table 4: Pharmacokinetic Properties
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Parameter Value (for extended-release formulation)

Bioavailability
15.4% (7.5 mg tablet) to 18.6% (15 mg tablet)[9]

[10]

Time to Peak Plasma Concentration (Tmax) ~7 hours[9][10]

Protein Binding
~98% (primarily to alpha-1-acid-glycoprotein)[9]

[10]

Volume of Distribution (Vd) 165-276 L[9][10]

Metabolism
Extensive hepatic metabolism via CYP2D6 and

CYP3A4.[2][9]

Elimination Half-life (t½) 14-16 hours[9][10]

Excretion ~60% in urine and ~40% in feces.[4][11]

Signaling Pathway
Darifenacin exerts its therapeutic effect by interrupting the signaling cascade initiated by

acetylcholine binding to the M3 muscarinic receptor on detrusor smooth muscle cells.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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